
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds as follows:
Formation of the intermediate: 4-methoxybenzaldehyde reacts with chloroform in the presence of sodium hydroxide to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol.
Dehydrochlorination: The intermediate undergoes dehydrochlorination to yield Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products like 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.
Reduction: 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: 2,2-dichloro-1-(4-methoxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2,2-Dichloro-1-(4-methylphenyl)-ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.
Propiedades
Número CAS |
29003-60-9 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
Clave InChI |
YXWSUMDQCTYAOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


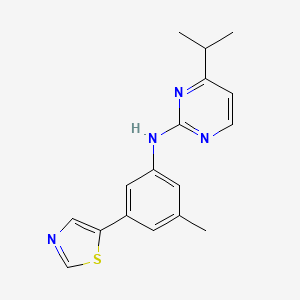
![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)
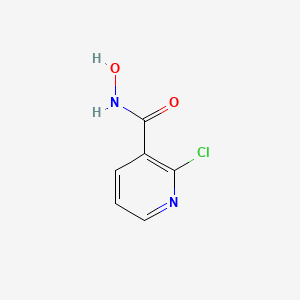
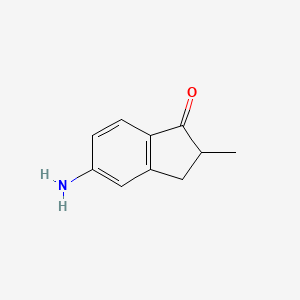
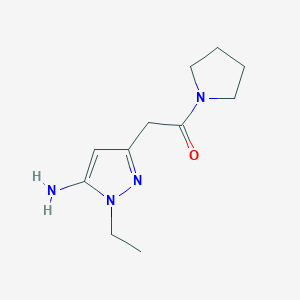
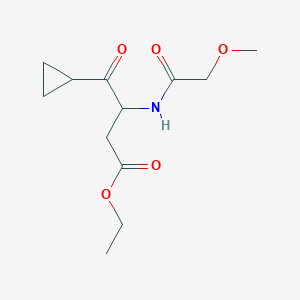
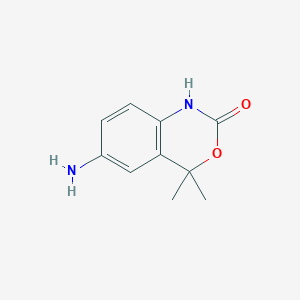
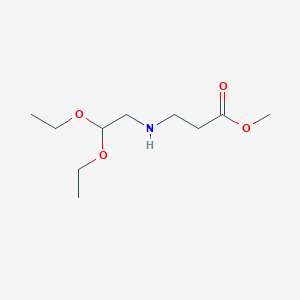
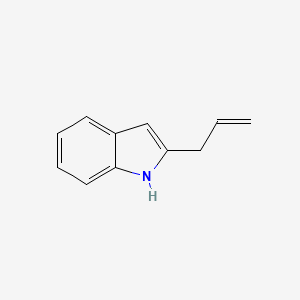
![4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8685726.png)
![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
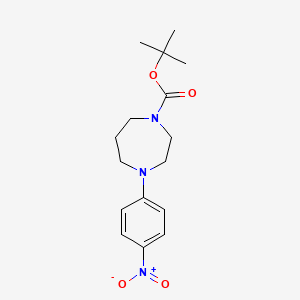
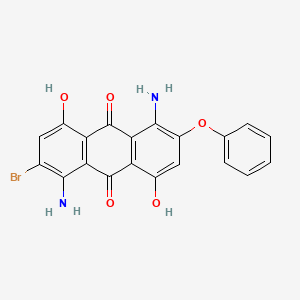
![N-[4-(Trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8685754.png)
